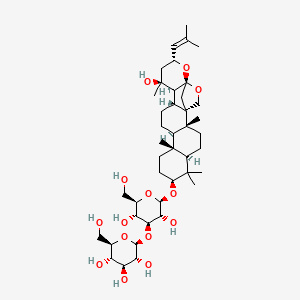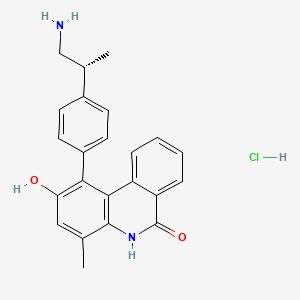![molecular formula C21H18N2O5 B11933712 (2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)
(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UBP141 is a compound known for its role as a GluN2C/2D-preferring receptor antagonist. It has a molecular formula of C21H18N2O5 and a molecular weight of 378.38 g/mol . This compound is particularly significant in the field of neuroscience due to its ability to selectively inhibit certain subtypes of NMDA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
UBP141 is synthesized through a series of chemical reactions involving piperazine-2,3-dicarboxylic acid derivatives. The synthesis typically involves the following steps :
Formation of the piperazine ring: This is achieved by reacting appropriate starting materials under controlled conditions.
Substitution reactions: Various substituents are introduced to the piperazine ring to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
While specific industrial production methods for UBP141 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce UBP141 in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
UBP141 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Oxidation reactions: May involve oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the functional groups present in UBP141.
Applications De Recherche Scientifique
UBP141 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology :
Neuroscience: Used to study the role of NMDA receptors in synaptic transmission and plasticity. It helps in understanding the mechanisms underlying various neurological disorders.
Pharmacology: Employed in the development of new therapeutic agents targeting NMDA receptors. It aids in the design of drugs for conditions such as epilepsy, schizophrenia, and neurodegenerative diseases.
Biology: Utilized in research on cellular signaling pathways and receptor-ligand interactions.
Mécanisme D'action
UBP141 exerts its effects by selectively inhibiting the GluN2C and GluN2D subunits of NMDA receptors . These receptors are ionotropic glutamate receptors that play a key role in excitatory synaptic transmission. By blocking these subunits, UBP141 reduces the excitatory signaling mediated by NMDA receptors, which can help in mitigating conditions associated with excessive neuronal excitation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phencyclidine (PCP): Another NMDA receptor antagonist, but with a broader range of action and higher potential for side effects.
Memantine: A non-competitive NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness of UBP141
UBP141 is unique due to its selectivity for the GluN2C and GluN2D subunits of NMDA receptors . This selectivity allows for more targeted research and potential therapeutic applications with fewer side effects compared to broader-spectrum NMDA receptor antagonists.
Propriétés
Formule moléculaire |
C21H18N2O5 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(2R,3S)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1 |
Clé InChI |
VVUAQPXBYDYTDF-ZWKOTPCHSA-N |
SMILES isomérique |
C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
SMILES canonique |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)

![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)

![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)

![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11933703.png)
![3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)
